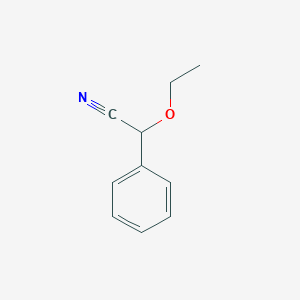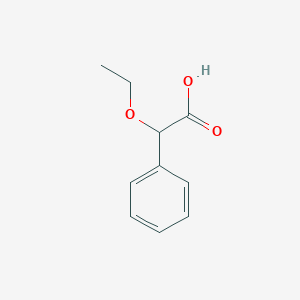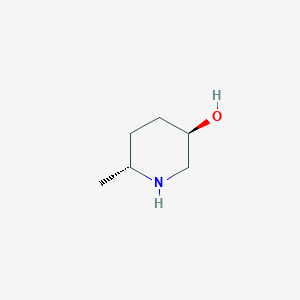![molecular formula C12H14INO4 B3382539 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid CAS No. 337973-06-5](/img/structure/B3382539.png)
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid
Descripción general
Descripción
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules where the Boc group serves as a protecting group for the amino functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-5-iodobenzoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is 3-amino-5-iodobenzoic acid.
Aplicaciones Científicas De Investigación
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the preparation of peptide-based compounds where the Boc group protects the amino functionality during synthesis.
Mecanismo De Acción
The mechanism of action for 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted reactions during subsequent synthetic steps. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Tert-butoxycarbonyl)amino]benzeneboronic acid: Similar in structure but contains a boronic acid group instead of an iodine atom.
3-[(Tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid: Contains a hydroxyl group instead of an iodine atom.
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid is unique due to the presence of both a Boc-protected amino group and an iodine atom, which allows for versatile chemical modifications and applications in various fields of research .
Propiedades
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAINLHQUJKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octan-4-ol](/img/structure/B3382456.png)




![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)



![[amino(2-chloroethyl)phosphoryl]amine](/img/structure/B3382503.png)



![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3382533.png)
